N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine
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Overview
Description
N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine is a chemical compound known for its unique structure and properties It consists of a pyrene moiety attached to a butanoyl chain, which is further linked to a D-phenylalanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine typically involves the following steps:
Preparation of 4-(1-Pyrenyl)butanoyl chloride: This intermediate is synthesized by reacting 4-(1-pyrenyl)butanol with thionyl chloride under reflux conditions.
Coupling with D-phenylalanine: The 4-(1-pyrenyl)butanoyl chloride is then reacted with D-phenylalanine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group in the butanoyl chain can be reduced to an alcohol.
Substitution: The phenylalanine residue can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrene derivatives with oxidized functional groups.
Reduction: N-[4-(Pyren-1-yl)butanol]-D-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine has several applications in scientific research:
Fluorescence Labeling: The pyrene moiety exhibits strong fluorescence, making it useful for labeling biomolecules for imaging studies.
Biomolecular Imaging: It can be used in fluorescence microscopy to visualize cellular components and processes.
Drug Delivery Systems: The compound can be incorporated into drug delivery systems to track the distribution and release of therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the phenylalanine residue can interact with proteins, potentially altering their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine is unique due to its combination of a fluorescent pyrene moiety and a biologically active phenylalanine residue. This dual functionality allows it to be used in both chemical and biological applications, making it a versatile compound for research purposes.
Properties
CAS No. |
339058-16-1 |
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Molecular Formula |
C29H25NO3 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2R)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C29H25NO3/c31-26(30-25(29(32)33)18-19-6-2-1-3-7-19)11-5-8-20-12-13-23-15-14-21-9-4-10-22-16-17-24(20)28(23)27(21)22/h1-4,6-7,9-10,12-17,25H,5,8,11,18H2,(H,30,31)(H,32,33)/t25-/m1/s1 |
InChI Key |
DPTMGBIKSPWCNS-RUZDIDTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
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